TC-PTP and SHP-1 Inhibition Profile
1-(2-Methyl-5-nitrophenyl)piperazine exhibits moderate inhibitory activity against human T-cell protein tyrosine phosphatase (TC-PTP) with an IC50 of 19,000 nM (19 μM), as measured by p-nitrophenol release from pNPP substrate after 10-minute preincubation [1]. The compound shows differential activity across PTP family members: it displays approximately 6.3-fold higher potency against SHP-1 (IC50 = 3,000 nM; 3 μM) and comparable activity against yeast PTP1 (IC50 = 12,000 nM; 12 μM) [1]. This within-class selectivity profile distinguishes the 2-methyl-5-nitrophenyl substitution from other arylpiperazines that may exhibit different PTP family selectivity patterns, though direct comparator data for PTP inhibition with alternative arylpiperazines is not available in the public domain.
TC-PTPvsIC50 3 µM
SHP-1
| Evidence Dimension | TC-PTP inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 μM) |
| Comparator Or Baseline | SHP-1 inhibition by same compound (IC50 = 3,000 nM; 3 μM); yeast PTP1 (IC50 = 12,000 nM; 12 μM) |
| Quantified Difference | 6.3-fold higher potency for SHP-1 vs TC-PTP |
| Conditions | Inhibition of human TC-PTP assessed as p-nitrophenol release from pNPP substrate, 10 min preincubation |
Why This Matters
This differential PTP family inhibition profile informs selection of this compound as a phosphatase tool compound where moderate TC-PTP activity with distinct SHP-1 selectivity is required.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). Affinity Data for 1-(2-Methyl-5-nitrophenyl)piperazine. ChEMBL Curated Data. View Source
